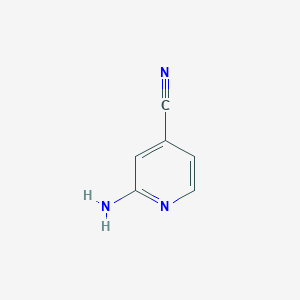

2-氨基-4-氰基吡啶

描述

2-Amino-4-cyanopyridine is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel heterocyclic systems.

Synthesis Analysis

- Villemin et al. (2013) detailed a solventless synthesis of new 4-substituted-3-cyano-2-aminopyridines using enaminonitriles and primary amines under microwave irradiation and solvent-free conditions (Villemin et al., 2013).

- Jayarajan et al. (2019) synthesized 6-amino-5-cyano-2-oxo derivatives via a three-component reaction in water (Jayarajan et al., 2019).

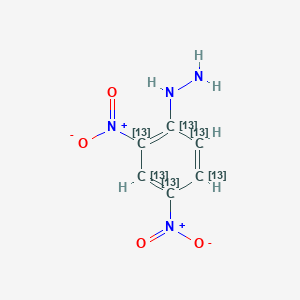

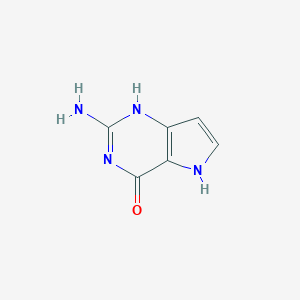

Molecular Structure Analysis

- The molecular structure of 2-aminopyridine derivatives was confirmed by various methods including X-ray analysis, as detailed by Villemin et al. (2013) (Villemin et al., 2013).

Chemical Reactions and Properties

- Gouda et al. (2014) presented a comprehensive survey of the preparation methods and chemical reactivity of 2-amino-3-cyanopyridines (Gouda et al., 2014).

Physical Properties Analysis

- Khalili (2016) utilized graphene oxide as a catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives in water, highlighting the physical properties of the catalyst used (Khalili, 2016).

Chemical Properties Analysis

- Kibou et al. (2022) developed a multicomponent one-pot reaction for synthesizing 2-amino-3-cyanopyridine derivatives, focusing on their chemical properties including antibacterial activity (Kibou et al., 2022).

科学研究应用

2-氨基-3-氰基吡啶衍生物的合成

2-氨基-4-氰基吡啶用于合成2-氨基-3-氰基吡啶衍生物 . 这些衍生物通过一锅多组分反应 (MCRs) 合成,起始原料为芳香醛、丙二腈、甲基酮或环己酮和醋酸铵 . 该方法适用于快速清洁合成 2-氨基吡啶衍生物 .

抗菌活性

从 2-氨基-4-氰基吡啶合成的 2-氨基-3-氰基吡啶衍生物已对其抗菌活性进行了评估 . 这使得 2-氨基-4-氰基吡啶成为开发新型抗菌剂的重要化合物。

化学反应中的催化剂

2-氨基-4-氰基吡啶已被用作化学反应中的催化剂 . 例如,合成了 Fe3O4@CoII(大环席夫碱配体)作为一种高效且可回收的催化剂,用于合成硫代吡啶 .

吡啶并[2,3-d]嘧啶衍生物的合成

2-氨基-4-氰基吡啶用于合成吡啶并[2,3-d]嘧啶衍生物 . 这些衍生物通过 2-氨基-3-氰基吡啶与甲酰胺的分子间环化合成 .

纳米结构二磷酸盐的合成

2-氨基-4-氰基吡啶用于合成纳米结构二磷酸盐 Na2CaP2O7 . 该化合物用作高效、环保、易于操作、无害、安全且可重复使用的催化剂

安全和危害

2-Amino-4-cyanopyridine should be handled with care. It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Relevant Papers Relevant papers on 2-Amino-4-cyanopyridine include studies on its synthesis , its molecular structure , and its chemical reactions . These papers provide valuable insights into the properties and potential applications of 2-Amino-4-cyanopyridine.

作用机制

Target of Action

It has been suggested that it may have potential interactions with enzymes such as glycogen synthase kinase-3β (gsk-3β) and human acetylcholinesterase (hache) . These enzymes play crucial roles in various biological processes. GSK-3β is involved in energy metabolism, neuronal cell development, and body pattern formation, while hAChE is responsible for the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft.

Mode of Action

It is suggested that the compound might inhibit the activity of gsk-3β and hache . The inhibition of these enzymes could lead to an increase in acetylcholine levels and a decrease in tau protein phosphorylation, which could have potential implications in the treatment of diseases like Alzheimer’s.

属性

IUPAC Name |

2-aminopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEAYLFEIFJFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426745 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42182-27-4 | |

| Record name | 2-Amino-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoisonicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

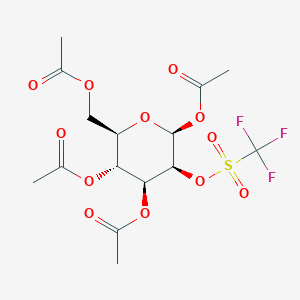

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-amino-4-cyanopyridine contribute to the magnetic properties of the synthesized dinuclear copper(II) complexes?

A: In the study by [], 2-amino-4-cyanopyridine acts as a bridging ligand, coordinating to two copper(II) ions through its nitrogen atoms. This bridging arrangement facilitates spin-spin interactions between the copper centers. The researchers confirmed the presence of these interactions by observing a weak half-field band in the electron spin resonance (ESR) spectra, characteristic of Cu(II)–Cu(II) dimers []. Additionally, the room temperature magnetic moments measured for the complexes are consistent with antiferromagnetic coupling between the copper(II) ions [].

Q2: What spectroscopic techniques were used to characterize the copper(II) complexes containing 2-amino-4-cyanopyridine? What information do these techniques provide about the complex structure?

A: The researchers employed various spectroscopic methods to characterize the synthesized complexes [].

- FTIR spectroscopy: This technique identified Cu₂O₂ ring vibrations within the 570-410 cm⁻¹ range, confirming the presence of the alkoxo-bridged dinuclear structure [].

- UV-Vis spectroscopy: This method revealed three distinct absorption bands attributed to d-d transitions within the copper(II) ion, ligand-to-metal charge transfer (LMCT), and π-π or n-π transitions within the 2-amino-4-cyanopyridine ligand [].

- ESR spectroscopy: This technique provided evidence for the dinuclear nature of the complexes through the observation of a half-field signal around 1600 Gauss, indicative of a triplet spin species arising from Cu(II)-Cu(II) interaction [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24367.png)

![3,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B24368.png)

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one 1-Oxide](/img/structure/B24369.png)